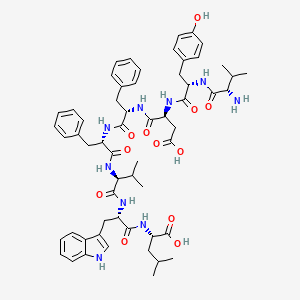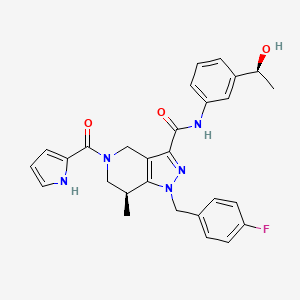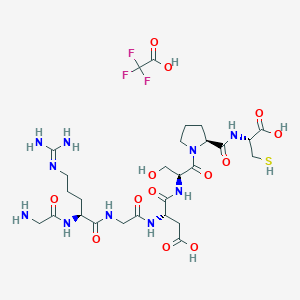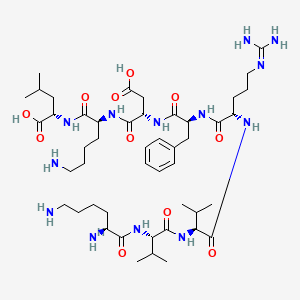
Tyrosinase-related Protein 2 (TRP-2) (181-188)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosinase-related Protein 2 (TRP-2) (181-188) is a peptide derived from the tyrosinase-related protein 2, corresponding to residues 180-188. This peptide is recognized as a major reactive epitope within tyrosinase-related protein 2 by anti-B16 cytotoxic T lymphocytes. It conforms to the MHC class I H2-Kb binding motif and is used primarily for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-related Protein 2 (181-188) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like Tyrosinase-related Protein 2 (181-188) often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Tyrosinase-related Protein 2 (181-188) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Involving the oxidation of amino acid side chains.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitutions during synthesis for analog studies.
Common Reagents and Conditions:
Coupling Reagents: HBTU, HATU, or DIC.
Deprotection Reagents: TFA (trifluoroacetic acid) for Boc group removal.
Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) for reduction reactions.
Major Products: The primary product is the peptide Tyrosinase-related Protein 2 (181-188) itself. Depending on the reactions, modified peptides with oxidized or reduced side chains can also be obtained .
Scientific Research Applications
Tyrosinase-related Protein 2 (181-188) has several applications in scientific research:
Immunotherapy: It is used as a target for immunotherapy in melanoma treatment.
Cancer Research: It serves as a biomarker and therapeutic target in melanoma research.
Biological Studies: The peptide is used to study melanocyte differentiation and the molecular mechanisms of melanogenesis.
Mechanism of Action
Tyrosinase-related Protein 2 (181-188) exerts its effects by binding to MHC class I molecules, presenting the peptide to cytotoxic T lymphocytes. This interaction triggers an immune response, leading to the destruction of melanoma cells. The peptide’s molecular targets include the MHC class I H2-Kb binding motif, and it is involved in pathways related to immune recognition and tumor rejection .
Comparison with Similar Compounds
Tyrosinase-related Protein 1 (TRP-1): Another melanocyte differentiation antigen involved in melanogenesis.
Melanoma Antigen Recognized by T cells (MART-1): A widely recognized melanoma-associated antigen.
gp100: A melanoma-associated antigen recognized by tumor-reactive T cells.
Uniqueness: Tyrosinase-related Protein 2 (181-188) is unique due to its specific recognition by anti-B16 cytotoxic T lymphocytes and its role in melanoma immunotherapy. Unlike other similar compounds, it has a distinct sequence and binding motif that make it a valuable target for therapeutic interventions .
Properties
Molecular Formula |
C58H73N9O12 |
|---|---|
Molecular Weight |
1088.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C58H73N9O12/c1-32(2)25-47(58(78)79)66-53(73)45(29-38-31-60-41-20-14-13-19-40(38)41)65-57(77)50(34(5)6)67-55(75)44(27-36-17-11-8-12-18-36)62-51(71)42(26-35-15-9-7-10-16-35)61-54(74)46(30-48(69)70)63-52(72)43(64-56(76)49(59)33(3)4)28-37-21-23-39(68)24-22-37/h7-24,31-34,42-47,49-50,60,68H,25-30,59H2,1-6H3,(H,61,74)(H,62,71)(H,63,72)(H,64,76)(H,65,77)(H,66,73)(H,67,75)(H,69,70)(H,78,79)/t42-,43-,44-,45-,46-,47-,49-,50-/m0/s1 |
InChI Key |
HRXKEXXZGCWJFY-IAWGGNPOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)
![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)




![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)
